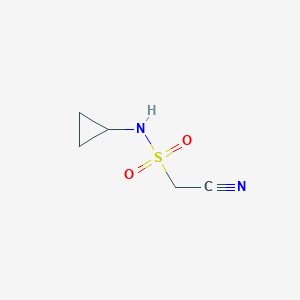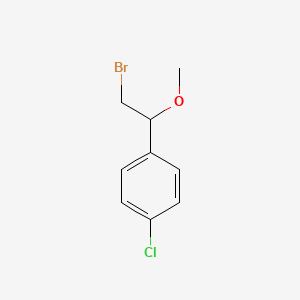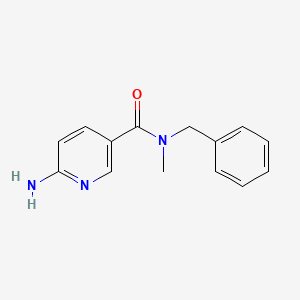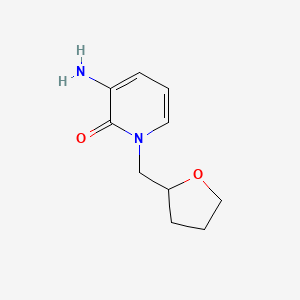![molecular formula C15H23BrClNO B1527397 3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220018-83-6](/img/structure/B1527397.png)
3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Descripción general
Descripción
“3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220018-83-6 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound has a molecular formula of C15H23BrClNO . For a more detailed analysis, you may want to refer to a chemical database or a molecular modeling software .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 348.71 .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
The compound is relevant in the stereoselective synthesis of cis-3,4-disubstituted piperidines, a process crucial for creating specific stereochemistry in pharmaceuticals. Research by Mollet et al. (2011) on the transformation of 2-(2-mesyloxyethyl)azetidines to various piperidines, including those with bromo substituents, highlights the importance of such chemical transformations in medicinal chemistry (Mollet et al., 2011).
Bioactivity and Medicinal Chemistry
In the context of bioactivity, Yamali et al. (2016) synthesized phenolic bis Mannich bases with halogen (bromine) bearing compounds and evaluated their cytotoxic and enzyme inhibitory effects. This research demonstrates the compound's potential as a structural framework for developing anticancer drug candidates (Yamali et al., 2016).
Synthetic Methodology
The synthesis and reaction of related compounds have been explored for their potential in creating derivatives with specific functional groups. For instance, Shin et al. (1983) investigated the reactions of piperazine derivatives with N-Bromosuccinimide, showcasing methodologies for synthesizing spiro compounds with potential pharmaceutical applications (Shin et al., 1983).
Propiedades
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-9-11(16)6-7-14(13)18-12-5-4-8-17-10-12;/h6-7,9,12,17H,4-5,8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYJVWYYJWCIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-83-6 | |
| Record name | Piperidine, 3-[4-bromo-2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


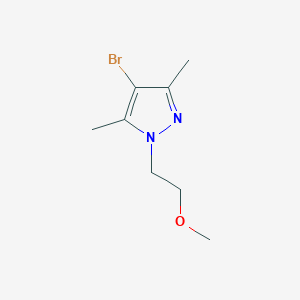


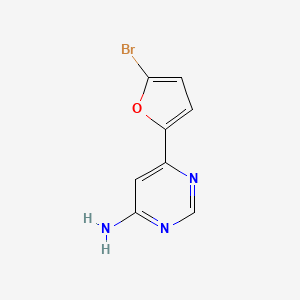
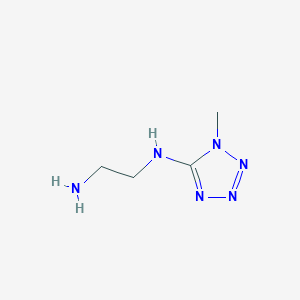


![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)

